4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
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Overview
Description
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with fluorine and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Substitution on the Piperazine Ring: The intermediate piperazine is then reacted with 5-fluoro-6-methylpyrimidine under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as the base, to introduce the pyrimidine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyrimidine ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures and pressures.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular responses and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- 4-[4-(2,3-Dimethoxyphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-chloro-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,3-dimethylphenyl group and the fluorine atom on the pyrimidine ring may confer distinct pharmacological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-5-4-6-15(13(12)2)21-7-9-22(10-8-21)17-16(18)14(3)19-11-20-17/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHSTXDULLJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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